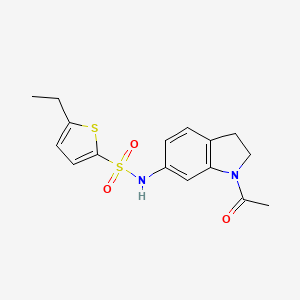

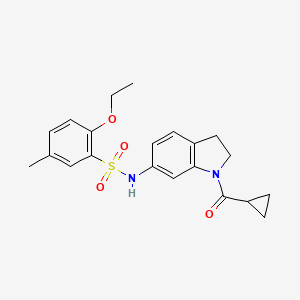

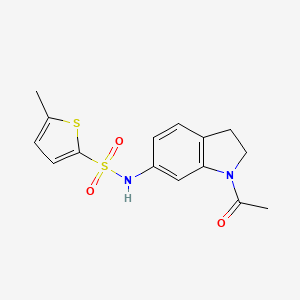

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (ETSA) is a synthetic compound that has a wide range of applications in scientific research. It has been used in various studies to investigate the mechanisms of action and biochemical and physiological effects of various compounds. ETSA has been found to be a useful tool for studying the effects of various compounds on cells, as well as providing insight into the molecular mechanisms of action of compounds.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on cells, as well as providing insight into the molecular mechanisms of action of compounds. This compound has also been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, this compound has been used to study the effects of various compounds on the human body, as well as to study the effects of various compounds on the environment.

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (F5099-0778) are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound (F5099-0778) are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound (F5099-0778) interacts with its target and carries out its function .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify, and it is also relatively inexpensive. Additionally, this compound can be used to study a variety of biochemical and physiological effects, as well as providing insight into the molecular mechanisms of action of various compounds. However, there are some limitations to using this compound in lab experiments, such as the fact that it is not as stable as other compounds, and it can be difficult to control the concentration of this compound in the experiment.

Zukünftige Richtungen

There are a number of potential future directions for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide research. One potential direction is to investigate the effects of this compound on various diseases, such as cancer and diabetes. Additionally, further research could be done to investigate the effects of this compound on the environment, as well as to investigate the effects of this compound on the human body. Furthermore, further research could be done to investigate the effects of this compound on the development of new drugs, as well as to investigate the effects of this compound on the development of new medical treatments. Finally, further research could be done to investigate the effects of this compound on the development of new technologies, such as nanotechnology.

Synthesemethoden

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide can be synthesized using a variety of methods. One method involves the reaction of 5-ethylthiophene-2-sulfonamide with 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound, which can then be purified using a variety of techniques.

Biochemische Analyse

Biochemical Properties

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the binding of peptide YY to the neuropeptide Y Y2 receptor in human and rat cells . This interaction is crucial as it affects the signaling pathways mediated by the neuropeptide Y Y2 receptor, which is involved in various physiological processes such as appetite regulation and anxiety.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the peptide YY-stimulated guanosine 5’-O-(3-thio)triphosphate binding in cells, which is a critical step in the signaling pathway of the neuropeptide Y Y2 receptor . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the overall function of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antagonist of the neuropeptide Y Y2 receptor by inhibiting the binding of peptide YY . This inhibition prevents the activation of the receptor and subsequent downstream signaling events. Additionally, it has been shown to penetrate the brain and occupy Y2 receptor binding sites, further demonstrating its mechanism of action at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that after intraperitoneal administration in rats, the compound penetrates the brain and occupies Y2 receptor binding sites within 30 minutes . The stability and degradation of the compound over time can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of the neuropeptide Y Y2 receptor, affecting various physiological processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the neuropeptide Y Y2 receptor without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as convulsions, as observed in studies involving the administration of the compound along with pentylenetetrazol . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The targeting signals and post-translational modifications of the compound play a role in its subcellular localization and activity.

Eigenschaften

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-14-6-7-16(22-14)23(20,21)17-13-5-4-12-8-9-18(11(2)19)15(12)10-13/h4-7,10,17H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLLBGPPKOHEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)

![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)